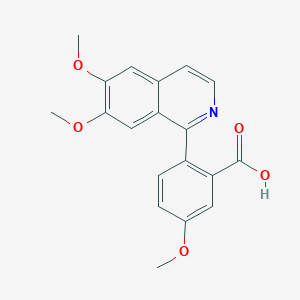
2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid can be achieved through various synthetic routes. One common method involves the oxidative dehydrogenation and ring opening of lactam in isoindoloisoquinolinones using molecular iodine under sealed tube conditions at 100°C . Another method involves heating the substrate in polyphosphoric acid at 130°C for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidative dehydrogenation , and polyphosphoric acid for heating . The conditions typically involve controlled temperatures and sealed environments to ensure the desired reactions occur efficiently.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as azabenzanthrone derivatives, which are potential precursors for the synthesis of menisporphine alkaloids and daurioxoisoaporphines .
Aplicaciones Científicas De Investigación
2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid involves its interaction with molecular targets and pathways within cells. For example, copper complexes of this compound have been shown to induce bimodal death of cancer cells through apoptosis and autophagy . These complexes interact with DNA via an intercalative binding mode, leading to the activation of apoptotic and autophagic cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(6,7-Dimethoxyisoquinolin-1-yl) aniline: Another isoquinoline derivative with similar biological activities.
2-(6-Methoxyisoquinolin-1-yl) aniline: A related compound with comparable chemical properties.
Uniqueness
2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to form stable complexes with metals, such as copper, enhances its potential for therapeutic applications .
Propiedades
Número CAS |
83287-04-1 |
|---|---|
Fórmula molecular |
C19H17NO5 |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
2-(6,7-dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid |
InChI |
InChI=1S/C19H17NO5/c1-23-12-4-5-13(15(9-12)19(21)22)18-14-10-17(25-3)16(24-2)8-11(14)6-7-20-18/h4-10H,1-3H3,(H,21,22) |
Clave InChI |
IVFUIBMLKMCJOL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=NC=CC3=CC(=C(C=C32)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
![(4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12893149.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
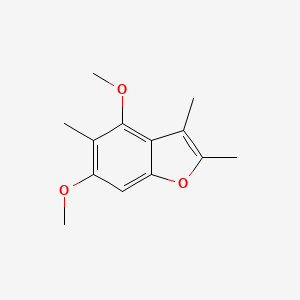
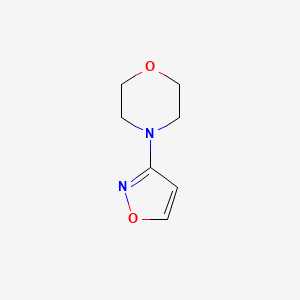
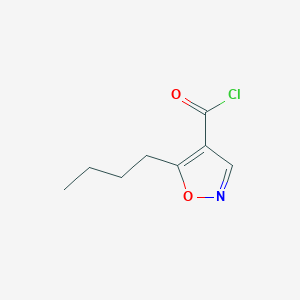

![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)
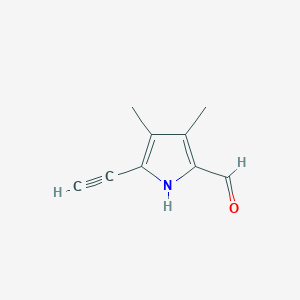
![1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one](/img/structure/B12893199.png)
